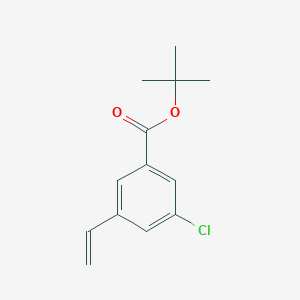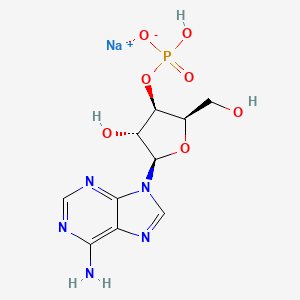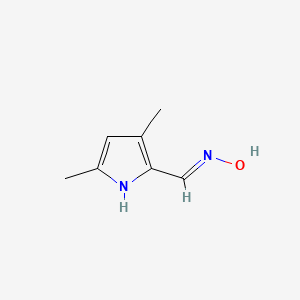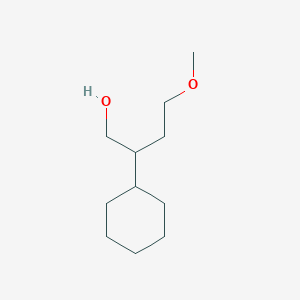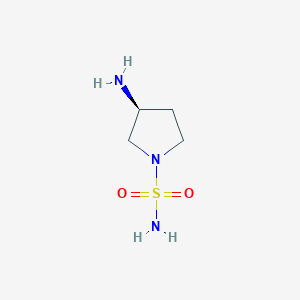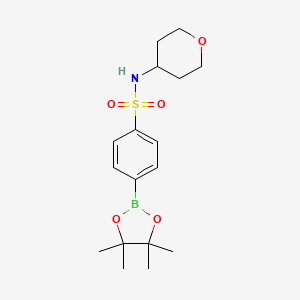![molecular formula C20H38N5O16P3S B12075187 [[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)
[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, sulfanyl, and phosphoryl groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of the diazinan ring: This step may involve the condensation of amine and carbonyl compounds under controlled conditions.
Attachment of the amino and sulfanyl groups: These functional groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as chromatography and crystallization to isolate the desired product.
Scale-up: Adapting laboratory-scale procedures to industrial-scale production while maintaining efficiency and safety.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: New derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biochemical activities. The presence of amino and sulfanyl groups suggests it could interact with proteins and enzymes, possibly serving as an inhibitor or activator.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its complex structure and functional groups might enable it to interact with biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a reagent in various chemical processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound could bind to the active site of enzymes, preventing substrate binding and activity.
Receptor modulation: It might interact with cellular receptors, altering signal transduction pathways.
Protein binding: The compound could form covalent or non-covalent bonds with proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: shares similarities with other phosphorylated amino acid derivatives and nucleotides.
Uniqueness
Functional Group Diversity: This compound’s unique combination of amino, sulfanyl, and phosphoryl groups sets it apart from simpler analogs.
Complex Structure: Its multi-ring structure and multiple chiral centers contribute to its distinct chemical and biological properties.
属性
分子式 |
C20H38N5O16P3S |
|---|---|
分子量 |
729.5 g/mol |
IUPAC 名称 |
[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H38N5O16P3S/c21-13(11-45)19(29)23-6-4-2-1-3-5-22-16(27)7-12-9-25(20(30)24-18(12)28)17-8-14(26)15(39-17)10-38-43(34,35)41-44(36,37)40-42(31,32)33/h12-15,17,26,45H,1-11,21H2,(H,22,27)(H,23,29)(H,34,35)(H,36,37)(H,24,28,30)(H2,31,32,33)/t12?,13-,14+,15-,17-/m1/s1 |
InChI 键 |
CQNYHJXUEWCFOQ-MKFYTORXSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)[C@@H](CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)C(CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)
![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)

